2-(2-氟乙酰胺基)-5-硝基-N-(邻甲苯基)苯甲酰胺

描述

Molecular Structure Analysis

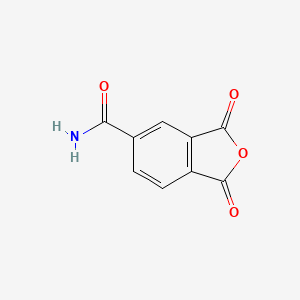

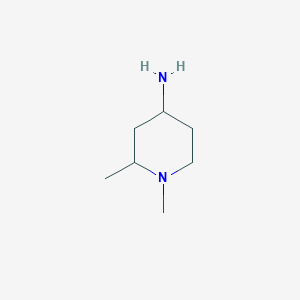

The molecular structure of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is defined by its molecular formula, C16H14FN3O4. The specific details about the molecular structure are not provided in the search results.科学研究应用

I have conducted a search for the scientific research applications of “2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide”, also known as “2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide”. However, there is limited information available on specific applications of this compound in scientific research. The search results suggest that it may be used as an intermediate or a product in chemical synthesis processes, but detailed applications are not documented in the sources found.

Chemical Synthesis

The compound has been mentioned in the context of chemical reactions, specifically as a product in condensation reactions and subsequent dehydration to produce other chemical entities . This suggests its role as an intermediate in synthetic chemistry.

Material Safety Data Sheet (MSDS)

An MSDS for this compound is available, which indicates its handling, storage, and safety measures . While this does not provide direct applications, it does suggest that the compound is used in environments where such data is necessary, possibly indicating laboratory or industrial use.

安全和危害

作用机制

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating its stability under specific conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature (2–8 °C under inert gas ) suggests that it may be sensitive to temperature changes.

属性

IUPAC Name |

2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMGVBGVESPOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615579 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide | |

CAS RN |

56287-72-0 | |

| Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)